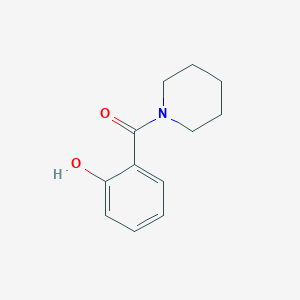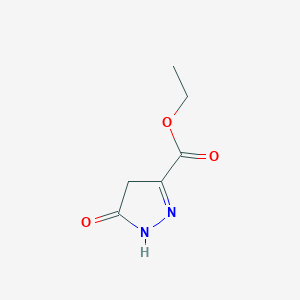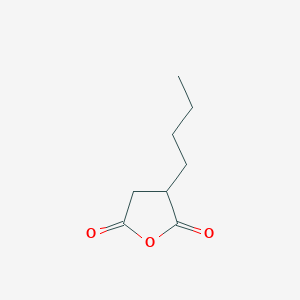
丁二酰丁酸酐
描述
Butylsuccinic anhydride is an organic compound with the molecular formula C₈H₁₂O₃. It is a white crystalline solid at room temperature and is known for its reactivity and versatility in various chemical processes. This compound is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a butyl group, enhancing its chemical properties and applications.
科学研究应用
Butylsuccinic anhydride has diverse applications in scientific research and industry:
Chemistry: It is used as a reactant in organic synthesis, particularly in the preparation of esters and amides.
Biology: It serves as a crosslinking agent in the modification of biomolecules and polymers.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and coatings, enhancing their properties such as durability and resistance to chemicals.
作用机制
Target of Action
Butylsuccinic Anhydride (BSA) is a chemical compound with the molecular formula C8H12O3 . It is primarily used as a polymerization initiator and a matrix metalloproteinase inhibitor . Matrix metalloproteinases are enzymes that break down collagen in the extracellular matrix .
Mode of Action
BSA, like other anhydrides, undergoes nucleophilic acyl substitution reactions . The general mechanism involves two steps :
- Removal of the leaving group , which results in the formation of a carboxylic acid and a carboxylate .
The reactivity of BSA towards nucleophile substitutions is related to the ability of the leaving group to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
It has been shown to inhibit matrix metalloproteinases , which play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Result of Action
The inhibition of matrix metalloproteinases by BSA can potentially prevent the breakdown of collagen in the extracellular matrix . This could have significant implications in the treatment of diseases such as arthritis and cancer, where the breakdown of the extracellular matrix is a key factor.
Action Environment
The action, efficacy, and stability of BSA can be influenced by various environmental factors. For instance, BSA is a solid at room temperature and has a melting point of 46°C . It should be stored under inert gas and away from moisture to prevent decomposition . Furthermore, research is being conducted on the sustainable production of succinic anhydride (a similar compound to BSA) from renewable biomass , which could potentially influence the action environment of BSA in the future.
准备方法
Synthetic Routes and Reaction Conditions: Butylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with butanol in the presence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the dehydration of butylsuccinic acid using dehydrating agents such as acetyl chloride or phosphoryl chloride.
Industrial Production Methods: Industrially, butylsuccinic anhydride is produced by the catalytic hydrogenation of maleic anhydride in the presence of butanol. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: Butylsuccinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
Hydrolysis: When reacted with water, butylsuccinic anhydride hydrolyzes to form butylsuccinic acid.
Esterification: In the presence of alcohols, it forms esters. For example, reacting with methanol produces butylsuccinic acid methyl ester.
Acylation: It can be used in acylation reactions under Friedel-Crafts conditions to introduce acyl groups into aromatic compounds.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Esterification: Alcohols, acidic catalysts such as sulfuric acid.
Acylation: Aromatic compounds, Lewis acids like aluminum chloride.
Major Products:
Hydrolysis: Butylsuccinic acid.
Esterification: Butylsuccinic acid esters.
Acylation: Acylated aromatic compounds.
相似化合物的比较
Succinic Anhydride: A simpler anhydride without the butyl group, used in similar applications but with different reactivity profiles.
Maleic Anhydride: Another anhydride with a different structure, used in the production of resins and as a chemical intermediate.
Phthalic Anhydride: Used in the production of plasticizers and polyesters, with distinct chemical properties compared to butylsuccinic anhydride.
Uniqueness: Butylsuccinic anhydride is unique due to the presence of the butyl group, which enhances its hydrophobicity and reactivity. This makes it particularly useful in applications where modified chemical properties are desired, such as in the synthesis of specialized polymers and resins.
属性
IUPAC Name |
3-butyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAWXMCLJVBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284578 | |
| Record name | Butylsuccinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-76-9 | |
| Record name | 2035-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butylsuccinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylsuccinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butylsuccinic anhydride contribute to the formation of the polyampholyte nanocarrier described in the research?
A1: Butylsuccinic anhydride plays a crucial role in modifying polyethylenimine (PEI), a cationic polymer known for its gene delivery potential but limited by toxicity. The research describes a process where butylsuccinic anhydride is conjugated to PEI through a succinylation reaction. [] This modification introduces butylsuccinate groups onto the PEI backbone, effectively reducing its overall charge density and making it amphiphilic. This change in the polymer's chemical structure allows it to self-assemble into nanoparticles in an aqueous solution through a combination of hydrophobic and electrostatic interactions. [] The resulting polyampholyte nanoparticles are small (approximately 20 nm in diameter), positively charged, and capable of complexing with negatively charged DNA molecules, crucial for efficient gene delivery. []
Q2: How does the modification of PEI with butylsuccinic anhydride impact its toxicity and gene delivery efficiency?
A2: The research suggests that the modification of PEI with butylsuccinic anhydride leads to a reduction in its cytotoxicity compared to unmodified PEI. [] This reduced toxicity is likely due to the decreased positive charge density on the modified PEI, which minimizes non-specific interactions with cell membranes, a known factor in PEI's toxicity. [] Despite the reduced charge, the modified PEI retains its ability to complex with DNA and efficiently deliver it to cells. [] The study demonstrated that using the modified PEI in conjunction with a freeze concentration method significantly enhanced gene expression (GFP and luciferase) in HEK-293T cells compared to commercially available transfection reagents. [] This improved transfection efficiency can be attributed to the modified PEI's ability to escape endosomes more effectively than unmodified PEI, allowing the DNA to reach the nucleus and initiate gene expression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)


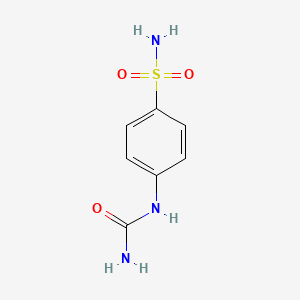

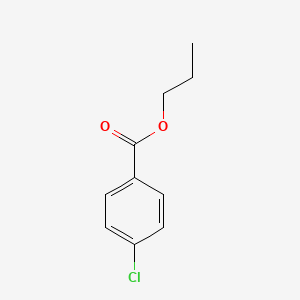
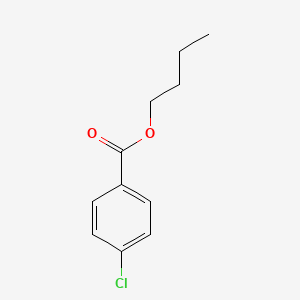
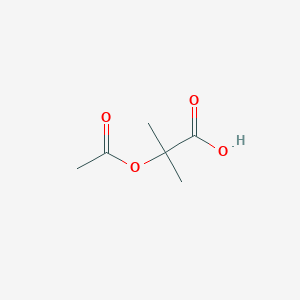

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
